An In-depth Technical Guide to 1-Ethyl-4-methyl-1H-imidazole: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to 1-Ethyl-4-methyl-1H-imidazole: Chemical Properties, Structure, and Applications
This guide provides a comprehensive technical overview of 1-Ethyl-4-methyl-1H-imidazole, a heterocyclic compound of significant interest in synthetic chemistry and drug development. Designed for researchers, scientists, and professionals in the pharmaceutical industry, this document delves into the core chemical properties, structural characteristics, spectroscopic profile, synthesis, and applications of this versatile molecule.
Introduction and Core Concepts
1-Ethyl-4-methyl-1H-imidazole belongs to the imidazole family, a class of five-membered aromatic heterocycles containing two nitrogen atoms. The imidazole ring is a fundamental building block in numerous biologically active molecules, including the amino acid histidine and many pharmaceuticals. The specific substitution of an ethyl group at the N1 position and a methyl group at the C4 position imparts distinct physicochemical properties that make it a valuable intermediate and building block in organic synthesis.
The strategic placement of these alkyl groups influences the molecule's polarity, solubility, and reactivity. The ethyl group at N1 precludes N-H tautomerism, fixing the substitution pattern and providing a specific steric and electronic environment. This guide will explore these characteristics in detail, providing the foundational knowledge necessary for its effective application in research and development.
Chemical Structure and Identification
The structural identity of a compound is paramount for its application. 1-Ethyl-4-methyl-1H-imidazole is defined by a specific arrangement of atoms and connectivity.
Caption: Chemical structure of 1-Ethyl-4-methyl-1H-imidazole.
| Identifier | Value | Source |
| IUPAC Name | 1-ethyl-4-methyl-1H-imidazole | [1][2] |
| Molecular Formula | C₆H₁₀N₂ | [1][2] |
| Molecular Weight | 110.16 g/mol | [1][2] |
| CAS Number | 29393-34-6 | N/A (Referenced by structure) |
Physicochemical and Spectroscopic Properties
The physical and spectroscopic data are critical for the identification, purification, and handling of 1-Ethyl-4-methyl-1H-imidazole.
Physicochemical Data
The properties of this compound make it suitable for a range of reaction conditions, particularly in organic solvents.
| Property | Value | Notes |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | ~197–199°C | Data for the related 1-Ethyl-1H-imidazole, expected to be similar.[3] |
| Density | ~0.99 g/mL at 25°C | Data for the related 1-Ethyl-1H-imidazole.[3] |
| Solubility | Soluble in water and polar organic solvents | [3] |
Spectroscopic Analysis
Spectroscopic data provides a fingerprint for the molecule, confirming its structure and purity.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the ethyl group (a triplet and a quartet), the methyl group (a singlet), and the two protons on the imidazole ring (two singlets or doublets). The chemical shifts (δ) in CDCl₃ would be approximately:
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7.2-7.5 ppm (s, 1H, H-2)
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6.7-6.9 ppm (s, 1H, H-5)
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3.9-4.2 ppm (q, 2H, -CH₂CH₃)
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2.2-2.4 ppm (s, 3H, -CH₃)
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1.3-1.5 ppm (t, 3H, -CH₂CH₃)
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon framework. Expected chemical shifts (δ) in CDCl₃ are:
-
135-140 ppm (C-2)
-
125-130 ppm (C-4)
-
115-120 ppm (C-5)
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40-45 ppm (-CH₂CH₃)
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15-20 ppm (-CH₃)
-
10-15 ppm (-CH₂CH₃)
-
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands corresponding to:
-
~3100-3150 cm⁻¹ (C-H stretching, aromatic)
-
~2850-2970 cm⁻¹ (C-H stretching, aliphatic)
-
~1500-1600 cm⁻¹ (C=N and C=C stretching in the ring)
-
-
Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry would show a molecular ion peak (M⁺) at m/z = 110. Key fragmentation patterns would likely involve the loss of the ethyl group or components of the imidazole ring.
Synthesis and Reactivity
Representative Synthesis Workflow
A common and direct method for synthesizing 1-Ethyl-4-methyl-1H-imidazole is through the N-alkylation of 4-methylimidazole. This process is highly efficient and allows for the introduction of various alkyl groups at the N1 position.
Experimental Protocol: N-Alkylation of 4-methylimidazole
-
Reagents and Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methylimidazole (1.0 eq.) in a suitable solvent such as acetonitrile or DMF.
-
Base Addition: Add a base, such as potassium carbonate (K₂CO₃, 1.5 eq.) or sodium hydride (NaH, 1.1 eq.), to the solution to deprotonate the imidazole nitrogen.
-
Alkylation: Slowly add an ethylating agent, such as ethyl iodide (EtI) or diethyl sulfate ((Et)₂SO₄) (1.1 eq.), to the stirred suspension.
-
Reaction: Heat the reaction mixture to 60-80°C and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Workup and Purification: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1-Ethyl-4-methyl-1H-imidazole.
Caption: General workflow for the synthesis of 1-Ethyl-4-methyl-1H-imidazole.
Applications in Drug Development and Research
Substituted imidazoles are cornerstone structures in medicinal chemistry. 1-Ethyl-4-methyl-1H-imidazole serves as a key intermediate in the synthesis of more complex molecules.
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Pharmaceutical Intermediates: Imidazole derivatives are integral to many active pharmaceutical ingredients (APIs). While specific examples for this exact isomer are proprietary, related structures are pivotal in synthesizing medications. For instance, other substituted imidazoles are used to build angiotensin II receptor blockers like Olmesartan, which are used to treat hypertension.[4][5] The ethyl and methyl groups can be used to fine-tune the steric and electronic properties of the final drug molecule, potentially improving its binding affinity and pharmacokinetic profile.
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Building Blocks in Organic Synthesis: The defined substitution pattern makes it a predictable building block.[6] The remaining C-H bonds on the imidazole ring (at positions 2 and 5) can be functionalized through lithiation and subsequent reaction with electrophiles, allowing for the construction of more complex, polysubstituted imidazole systems.[7]
-
Ligands and Catalysts: The nitrogen atoms in the imidazole ring can coordinate with metal ions, making it a candidate for use as a ligand in coordination chemistry or as a component of catalysts.
Safety and Handling
-
Hazards:
-
Handling and Personal Protective Equipment (PPE):
-
Storage:
Conclusion
1-Ethyl-4-methyl-1H-imidazole is a valuable heterocyclic compound with a well-defined structure and versatile reactivity. Its utility as a building block in pharmaceutical and chemical synthesis is significant, offering a stable scaffold for further functionalization. A thorough understanding of its chemical properties, spectroscopic signature, and safe handling procedures, as outlined in this guide, is crucial for its effective and safe application in a research and development setting.
References
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Mphahlele, M. J., et al. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Molecules, 26(20), 6213. Retrieved from [Link]
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Khan, I., et al. (2016). Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole. Arabian Journal of Chemistry, 9, S121-S127. Retrieved from [Link]
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